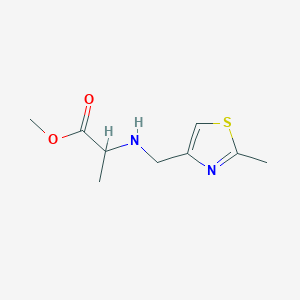
3-(Chloromethyl)-5-isopropyl-1H-pyrazole hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the pyrazole ring, along with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride typically involves the reaction of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base form of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring or the chloromethyl group.
Reduction Products: Reduced forms of the pyrazole ring or the chloromethyl group.
科学的研究の応用
3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The isopropyl group may influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride can be compared with other pyrazole derivatives, such as:
3-(chloromethyl)-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
5-(propan-2-yl)-1H-pyrazole:
3-(bromomethyl)-5-(propan-2-yl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.
The uniqueness of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H12Cl2N2 |
|---|---|
分子量 |
195.09 g/mol |
IUPAC名 |
5-(chloromethyl)-3-propan-2-yl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-5(2)7-3-6(4-8)9-10-7;/h3,5H,4H2,1-2H3,(H,9,10);1H |
InChIキー |
KNQCYCGQGQKDOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NNC(=C1)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





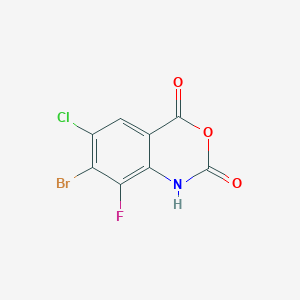


![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
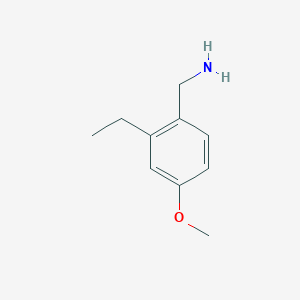
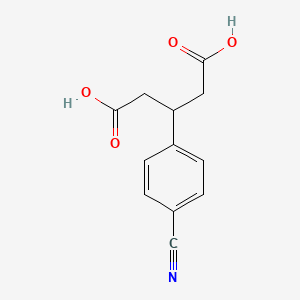
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
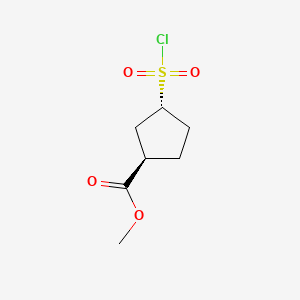
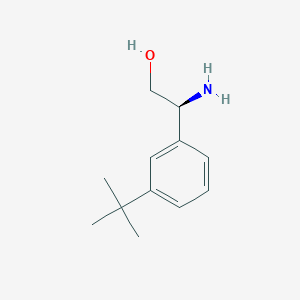
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
